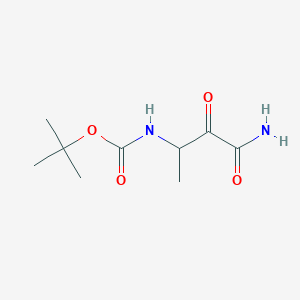
Sakacin P
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sakacin P is a bacteriocin that is produced by Lactobacillus sakei, a lactic acid bacterium. It is a proteinaceous compound that has antimicrobial properties and is used in the food industry as a natural preservative. This compound has been extensively studied due to its potential applications in the field of biotechnology and medicine.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity and Resistance
- Sakacin P, a class IIa bacteriocin from Lactobacillus sakei, exhibits potent activity against the foodborne pathogen Listeria monocytogenes. It has been suggested as a biopreservative in foods. Research has explored the resistance mechanisms of L. monocytogenes to this compound, revealing diverse physiological and genetic characteristics in resistant strains, including variations in biofilm formation and stress tolerance (Tessema et al., 2009).
Cloning and Expression in E. coli
- The structural gene for this compound (sppA) has been cloned and expressed in Escherichia coli. This approach overcomes limitations in production by L. sakei, suggesting potential for higher yield and easier extraction (Chen et al., 2012).
Interaction with Food Constituents
- This compound's interaction with food components has been studied, revealing that over 80% of the bacteriocin adsorbs to proteins in various food matrices. Its activity is stable in heat-treated foods but is rapidly degraded in non-heat-treated foods, indicating its potential use in certain food preservation contexts (Aasen et al., 2003).
Bacteriocin and Immunity Gene Coupling
- Research into the this compound operon in Lactobacillus sakei demonstrates a strong translational coupling between bacteriocin and immunity genes. This has implications for understanding the regulatory mechanisms of bacteriocin production and immunity (Mathiesen et al., 2005).
Use in Active Packaging
- Sakacin A, another bacteriocin from Lactobacillus sakei, has been incorporated into pullulan films for active packaging. This demonstrates effectiveness against L. monocytogenes on the surface of ready-to-eat foods, suggesting a novel application in food safety and preservation (Trinetta et al., 2010).
Factors Influencing Production
- Factors affecting this compound production include temperature, pH, and nutrient composition. Optimal production conditions vary, offering insights for industrial-scale production and application in food safety (Aasen et al., 2000).
Mode of Action Against E. coli
- The mode of action of sakacin C2, a variant, against E. coli has been characterized. It involves cell membrane depolarization and pore formation, indicating its potential as a broad-spectrum antimicrobial agent (Gao et al., 2011).
Eigenschaften
CAS-Nummer |
146240-19-9 |
|---|---|
Molekularformel |
C18H21N3O2 |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
tert-butyl N-(4-amino-3,4-dioxobutan-2-yl)carbamate |
InChI |
InChI=1S/C9H16N2O4/c1-5(6(12)7(10)13)11-8(14)15-9(2,3)4/h5H,1-4H3,(H2,10,13)(H,11,14) |
InChI-Schlüssel |
VMETVXNVLXCEFC-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C(=O)N)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(=O)C(=O)N)NC(=O)OC(C)(C)C |
Synonyme |
sakacin P |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




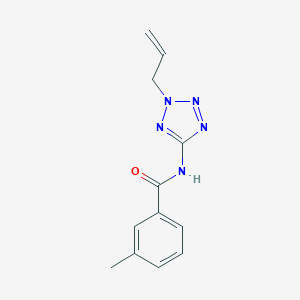
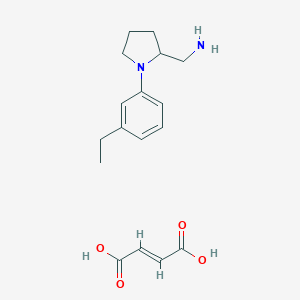
![11-Hydroxy-5,10,13,14,15-pentamethoxy-7,20-diphenyl-2,8,21-trioxapentacyclo[11.8.0.01,17.03,12.04,9]henicosa-3,9,11,14,17-pentaen-16-one](/img/structure/B235277.png)
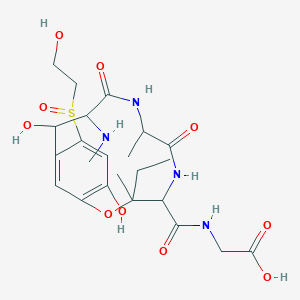
![4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B235303.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B235305.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235312.png)

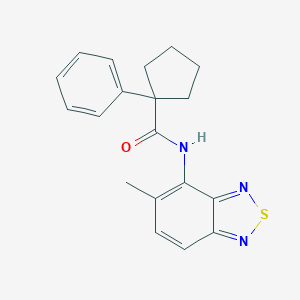
![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B235332.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B235334.png)

